molecular formula C6H13NO2 B3331086 2-Ethyl-1-nitrobutane CAS No. 7796-76-1

2-Ethyl-1-nitrobutane

Cat. No.: B3331086
CAS No.: 7796-76-1
M. Wt: 131.17 g/mol
InChI Key: NYMVOUYYRVRXFQ-UHFFFAOYSA-N
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Description

Historical Context of Aliphatic Nitro Compounds

The chemistry of nitro compounds dates back to the 19th century, evolving alongside the broader field of organic chemistry. nih.gov Initially, aromatic nitro compounds were of primary interest, particularly for their use in producing dyes and explosives. scispace.com However, the synthetic potential of aliphatic nitro compounds gradually came to the forefront of research. scispace.comsci-hub.se A pivotal moment in the history of nitroalkanes was the discovery of the Henry reaction (or nitro-aldol reaction) in 1895, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. researchgate.netwikipedia.org This reaction, along with others like the Michael addition, highlighted the utility of the acidic α-protons of primary and secondary nitroalkanes. researchgate.net

The Nitro Group as a Versatile Synthetic Handle

The nitro group's strong electron-withdrawing nature is central to its synthetic versatility. researchgate.netwikipedia.org This property activates the adjacent C-H bonds, making the α-carbon a nucleophilic center upon deprotonation. arkat-usa.org This allows for a variety of carbon-carbon bond-forming reactions, including the aforementioned Henry and Michael reactions. researchgate.net

Beyond its role in forming new carbon-carbon bonds, the nitro group can be transformed into a multitude of other functional groups. scispace.com Some key transformations include:

Reduction to amines: This is one of the most common and valuable transformations, providing access to primary amines, which are crucial building blocks in many pharmaceuticals and natural products. researchgate.net

Conversion to carbonyls (Nef reaction): Primary and secondary nitroalkanes can be converted to aldehydes and ketones, respectively, through the Nef reaction. mdpi.comorganic-chemistry.org

Denitration: The nitro group can be removed and replaced with a hydrogen atom, providing a method for reductive denitration. researchgate.net

This wide range of transformations makes nitroalkanes valuable intermediates in the synthesis of complex molecules. scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(nitromethyl)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMVOUYYRVRXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Review of Relevant Precedent in Nitroalkane Research

Analogous Primary Nitroalkane Studies (e.g., 1-Nitropropane, Nitromethane)

To comprehend the chemical behavior of this compound, it is instructive to first consider its simpler, unbranched primary analogue, 1-nitropropane, and the most fundamental nitroalkane, nitromethane. These compounds have been extensively studied and serve as benchmarks in nitroalkane chemistry.

Nitromethane (CH₃NO₂) , as the simplest nitroalkane, is a polar aprotic solvent and a versatile one-carbon building block in organic synthesis. wikipedia.orgontosight.ai Its acidity allows for deprotonation to form a nitronate anion, which readily participates in condensation reactions like the Henry reaction with aldehydes. wikipedia.orgwikipedia.org It is used in the synthesis of various important compounds, including pharmaceuticals and pesticides. wikipedia.org

1-Nitropropane (CH₃CH₂CH₂NO₂) is a colorless, oily liquid that serves as a solvent and a propellant. nih.govmicrokat.gr Industrially, it is produced by the vapor-phase nitration of propane (B168953), a process that also yields other nitroalkanes like its isomer, 2-nitropropane. wikipedia.org Like nitromethane, the primary nitro group in 1-nitropropane allows it to undergo a variety of chemical transformations. It can be deprotonated to form a nucleophilic nitronate, which can then react with electrophiles. For instance, the Henry reaction of 1-nitropropane with aldehydes has been a subject of study in the development of asymmetric catalytic systems. rsc.orgpsu.edu

The physical and chemical properties of these primary nitroalkanes provide a baseline for understanding this compound.

Interactive Data Table: Properties of Primary Nitroalkanes

PropertyNitromethane1-Nitropropane
Molecular Formula CH₃NO₂C₃H₇NO₂
Molar Mass ( g/mol ) 61.04 wikipedia.orgnih.gov89.09 nih.govnoaa.gov
Boiling Point (°C) 101.2 wikipedia.orgnih.gov131-132 wikipedia.orgsigmaaldrich.com
Melting Point (°C) -28.7 wikipedia.org-108 wikipedia.org
Density (g/mL at 25°C) 1.139 (at 20°C) wikipedia.org0.998 sigmaaldrich.com
CAS Number 75-52-5 wikipedia.org108-03-2 microkat.gr

Insights from Secondary Branched Nitroalkanes (e.g., 2-Nitropropane)

The chemistry of secondary nitroalkanes, particularly branched ones like 2-nitropropane, offers further valuable insights into the potential behavior of this compound. The presence of a substituent on the carbon atom bearing the nitro group introduces steric hindrance that can significantly alter reactivity.

2-Nitropropane ((CH₃)₂CHNO₂) is a secondary nitroalkane and an isomer of 1-nitropropane. wikipedia.org It is also produced through the nitration of propane and is widely used as an industrial solvent. wikipedia.orgontosight.ai Unlike primary nitroalkanes, the carbon atom attached to the nitro group in 2-nitropropane is secondary. This structural feature has important chemical consequences. For instance, in the presence of a base, 2-nitropropane condenses with carbonyl compounds in the Henry reaction. inchem.org However, the steric bulk around the α-carbon can influence the rate and outcome of such reactions compared to its primary counterpart. cdnsciencepub.com

The study of 2-nitropropane highlights the differences in reactivity between primary and secondary nitroalkanes. While this compound is a primary nitroalkane, the branching at the adjacent carbon (the 2-position) is expected to introduce steric effects that might modulate its reactivity in a manner that shares some characteristics with secondary nitroalkanes.

Interactive Data Table: Properties of a Secondary Branched Nitroalkane

Property2-Nitropropane
Molecular Formula C₃H₇NO₂
Molar Mass ( g/mol ) 89.09 ontosight.ai
Boiling Point (°C) 120.2 wikipedia.org
Melting Point (°C) -91.3 wikipedia.org
Density (g/mL at 25°C) 0.9821 wikipedia.org
CAS Number 79-46-9 wikipedia.org

The study of these analogous compounds provides a framework for predicting the chemical behavior of this compound. It is expected to exhibit the characteristic reactions of primary nitroalkanes, such as the Henry and Michael reactions, but the ethyl branch at the α-position likely influences the reaction kinetics and the stereoselectivity of these transformations, making it a potentially valuable substrate in the development of new synthetic methods. acs.orgacs.org

Role of 2 Ethyl 1 Nitrobutane As a Synthetic Building Block in Complex Molecule Construction

A Gateway to β-Nitrocarbonyl Compounds and Their Derivatives

The electron-withdrawing nature of the nitro group in 2-ethyl-1-nitrobutane activates the α-carbon, making it amenable to deprotonation and subsequent reactions with electrophiles. This reactivity is fundamental to its role as a precursor to a variety of β-nitrocarbonyl compounds.

Crafting Nitro Esters, Amides, Ketones, and Aldehydes

The Henry reaction, or nitro-aldol reaction, is a cornerstone of this compound chemistry. chemistry-chemists.com Deprotonation of this compound with a suitable base generates a nitronate anion, which can then undergo a nucleophilic addition to aldehydes or ketones. This reaction provides a direct route to β-hydroxynitroalkanes, which can be further oxidized to the corresponding β-nitro ketones or β-nitro aldehydes.

Furthermore, the nitronate anion of this compound can react with acylating agents, such as acid chlorides or anhydrides, to furnish β-nitro ketones directly. Similarly, reaction with chloroformates or isocyanates can lead to the formation of β-nitro esters and β-nitro amides, respectively. These transformations significantly expand the synthetic utility of this compound, providing access to a diverse array of functionalized molecules.

Table 1: Synthesis of β-Nitrocarbonyl Compounds from this compound

Starting MaterialReagentProduct Type
This compoundAldehyde/Ketoneβ-Hydroxynitroalkane
β-HydroxynitroalkaneOxidizing Agentβ-Nitro Ketone/Aldehyde
This compoundAcyl Chlorideβ-Nitro Ketone
This compoundChloroformateβ-Nitro Ester
This compoundIsocyanateβ-Nitro Amide

Paving the Way for Highly Substituted β-Amino Acids

β-Amino acids are crucial components of numerous biologically active molecules and pharmaceuticals. nih.govresearchgate.nethilarispublisher.com The β-nitrocarbonyl compounds derived from this compound serve as excellent precursors for the synthesis of highly substituted β-amino acids. researchgate.net The synthetic route primarily involves the reduction of the nitro group to an amine.

Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) or chemical reduction (e.g., with zinc or iron in acidic media). The choice of reducing agent can be critical to ensure the compatibility with other functional groups present in the molecule. This straightforward conversion allows for the introduction of an amino group at the β-position relative to a carbonyl functionality, leading to the formation of valuable β-amino acid derivatives with a high degree of substitution.

A Key Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of this compound and its derivatives extends to the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.

Building Blocks for Imidazolines and Related Nitrogen Heterocycles

While the direct conversion of this compound to imidazolines is not a common one-step process, its derivatives can serve as crucial intermediates. For instance, the β-amino acids synthesized from this compound can be further elaborated into nitrogen-containing heterocycles. Imidazolines are often synthesized through the condensation of 1,2-diamines with nitriles, esters, or aldehydes. wikipedia.orgorganic-chemistry.orgresearchgate.net The functional groups present in the derivatives of this compound can be manipulated to participate in such cyclization reactions. For example, a β-amino acid can be converted to a corresponding nitrile or ester, which can then undergo condensation with a diamine to form the imidazoline (B1206853) ring.

Table 2: General Strategies for Imidazoline Synthesis

Precursor 1Precursor 2Product
1,2-DiamineNitrile2-Imidazoline
1,2-DiamineEster2-Imidazoline
1,2-DiamineAldehyde2-Imidazoline

Engaging in Cycloaddition Chemistry

Derivatives of this compound can be transformed into reactive species that participate in cycloaddition reactions, a powerful tool for the construction of cyclic molecules. wikipedia.org A notable example is the conversion of the nitro group into a nitrile oxide. This transformation can be achieved through various methods, such as the dehydration of the corresponding nitrolic acid. The resulting nitrile oxide is a 1,3-dipole that can readily undergo [3+2] cycloaddition reactions with alkenes or alkynes to form isoxazolines or isoxazoles, respectively. researchgate.net This approach provides a convergent and efficient route to five-membered heterocyclic rings.

Enabling the Development of Polyfunctionalized Compounds

The diverse reactivity of this compound makes it an ideal starting material for the synthesis of polyfunctionalized compounds, which are molecules bearing multiple functional groups. researchgate.net By strategically combining the reactions discussed above, complex molecular scaffolds can be assembled in a controlled manner. For instance, a β-nitro ketone synthesized from this compound can undergo further functionalization at the carbonyl group, while the nitro group can be reduced to an amine and subsequently modified. This orthogonal reactivity allows for the sequential introduction of different functionalities, leading to the creation of molecules with tailored properties for various applications in fields such as drug discovery and materials science.

Application in Tandem Reactions and Cascades

The strategic use of simple building blocks to construct complex molecular architectures in a single, uninterrupted sequence is a cornerstone of modern organic synthesis. Tandem, domino, or cascade reactions, as they are variously known, offer significant advantages in terms of efficiency, atom economy, and stereocontrol by minimizing intermediate purification steps and reducing solvent and reagent usage. While specific, documented examples of this compound in complex tandem or cascade reactions are not prevalent in readily accessible scientific literature, its structural features—namely the presence of acidic α-protons and the versatile nitro group—position it as a viable candidate for such synthetic strategies. The principles governing the reactivity of analogous nitroalkanes in cascade sequences can be extrapolated to understand the potential role of this compound as a synthetic building block.

The primary role of a nitroalkane like this compound in a cascade reaction is typically initiated by its function as a nucleophile. In the presence of a base, the protons on the carbon atom adjacent to the nitro group (the α-carbon) can be abstracted to form a nitronate anion. This anion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds or other Michael acceptors. This initial Michael addition is often the first step in a cascade sequence, generating a new, more complex intermediate that is primed for subsequent intramolecular reactions.

A hypothetical, yet mechanistically plausible, tandem reaction involving this compound is a Michael addition followed by an intramolecular cyclization. For instance, the reaction of this compound with a bifunctional Michael acceptor, such as an enone bearing an electrophilic group (e.g., an ester or a halide), could initiate a cascade. The initial Michael addition would form an enolate intermediate which could then undergo an intramolecular nucleophilic attack on the appended electrophilic center, leading to the formation of a cyclic structure. The diastereoselectivity of such cyclizations is often influenced by the stereochemistry established in the initial Michael addition step.

This type of tandem Michael addition-cyclization has been demonstrated with other nitroalkanes, leading to the synthesis of highly functionalized carbocyclic and heterocyclic systems. For example, the reaction of nitroalkanes with appropriate acceptors can yield substituted dihydrofurans through a tandem Michael addition-cyclization process, sometimes accompanied by the elimination of the nitro group. semanticscholar.orgnih.govresearchgate.net

The versatility of the nitro group further enhances the potential of this compound in cascade reactions. Following the initial bond-forming and cyclization steps, the nitro group in the resulting product can be transformed into a variety of other functional groups, such as amines, carbonyls (via the Nef reaction), or can be removed entirely via reductive denitration. pugetsound.edu This allows for the introduction of additional molecular complexity and diversity from a single cascade process.

While detailed research findings specifically citing this compound in tandem reactions are scarce, the established reactivity of nitroalkanes provides a strong basis for its potential applications. The following table outlines a hypothetical reaction scheme to illustrate this potential.

Reactant 1 Reactant 2 (Bifunctional Michael Acceptor) Base Hypothetical Cascade Sequence Potential Product Class
This compound4-halobut-2-en-1-oneWeak Organic Base1. Michael Addition of the nitronate to the enone. 2. Intramolecular nucleophilic substitution by the resulting enolate.Substituted Cyclopentane Derivative
This compoundMethyl 5-oxohex-2-enoateCatalytic Base1. Michael Addition. 2. Intramolecular Aldol Condensation.Functionalized Cyclohexenone

It is important to note that the success and stereochemical outcome of such cascade reactions are highly dependent on the specific substrates, reaction conditions, and the choice of catalyst. Future research may yet uncover specific and optimized applications of this compound in the elegant and efficient construction of complex molecules through tandem and cascade reaction pathways.

Theoretical and Computational Chemistry Studies on 2 Ethyl 1 Nitrobutane

Reaction Mechanism Elucidation via Computational Modeling

While 2-Ethyl-1-nitrobutane is used in organic synthesis, computational modeling of its specific reaction mechanisms is not detailed in the available literature. Such studies are crucial for understanding the intricate details of chemical transformations.

There are no available reports on the characterization of transition states or the calculation of activation energies for reactions involving this compound. This information is fundamental to understanding reaction kinetics and pathways at a molecular level.

While computational chemistry often includes solvent effects to simulate real-world conditions, no studies were found that specifically model these effects on the reactions or properties of this compound.

Prediction of Spectroscopic Signatures for Mechanistic Probing (e.g., NMR, IR, MS)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are invaluable for the structural elucidation and mechanistic investigation of chemical compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures can offer insights into its electronic and vibrational properties, as well as its fragmentation patterns upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound can be predicted using various computational methods, such as Density Functional Theory (DFT) calculations or empirical algorithms based on extensive spectral databases. These predictions are crucial for confirming the molecular structure and for studying conformational dynamics.

Predicted ¹H NMR chemical shifts are influenced by the electronic environment of each proton. The protons on the carbon adjacent to the electron-withdrawing nitro group (C1) are expected to be the most deshielded and thus appear at the highest chemical shift. The chemical shifts of the other protons would decrease with increasing distance from the nitro group.

Similarly, predicted ¹³C NMR chemical shifts are determined by the electronic environment of each carbon atom. The carbon atom bonded to the nitro group (C1) is expected to have the largest chemical shift due to the strong deshielding effect of the nitro group. The chemical shifts of the other carbon atoms are predicted to be in the typical aliphatic range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CH₂NO₂)~75-80
C2 (-CH)~40-45
C3 (-CH₂)~25-30
C4 (-CH₃)~10-15
C1' (-CH₂)~20-25
C2' (-CH₃)~10-15

Note: These are estimated values based on computational models and may vary depending on the specific method and solvent used.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The most characteristic vibrational modes for this compound are associated with the nitro group. Strong absorption bands are predicted for the asymmetric and symmetric stretching vibrations of the N-O bonds.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Asymmetric NO₂ Stretch~1540-1560Strong
Symmetric NO₂ Stretch~1370-1390Strong
C-N Stretch~850-880Medium
C-H Stretches~2800-3000Strong

Mass Spectrometry (MS):

The prediction of mass spectra involves identifying the likely fragmentation pathways of the molecular ion upon electron ionization. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 131. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂) to give a fragment at m/z = 85, and cleavage of the C-C bonds adjacent to the nitro group. Alpha-cleavage could lead to the loss of a propyl radical to form a [CH₂NO₂]⁺ fragment at m/z = 60, or the loss of an ethyl radical.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational dynamics, intermolecular interactions, and behavior in different solvent environments.

To perform an MD simulation of this compound, a force field would first be selected to describe the potential energy of the system as a function of its atomic coordinates. The molecule would then be placed in a simulation box, often with a solvent, and the classical equations of motion would be solved iteratively to generate a trajectory of the system over time.

Analysis of the MD trajectory can reveal:

Conformational Analysis: The simulation can explore the different accessible conformations of this compound and their relative populations. This is particularly useful for understanding the flexibility of the alkyl chains and the orientation of the nitro group.

Solvation Structure: When simulated in a solvent, MD can reveal the structure of the solvent molecules around this compound, providing information about solute-solvent interactions.

Transport Properties: Properties such as the diffusion coefficient can be calculated from the simulation, which describes the molecule's mobility in a given medium.

Development of Predictive Models for Reactivity and Selectivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the molecular structure of nitroalkanes, including this compound, with their chemical reactivity and selectivity. These models are built on the principle that the biological or chemical activity of a compound is a function of its molecular structure and properties.

The development of a predictive model for the reactivity of this compound would involve the following steps:

Data Set Compilation: A dataset of nitroalkanes with known reactivity data (e.g., reaction rates, equilibrium constants) would be compiled. This dataset would include this compound.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO) and partial charges.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound, relevant descriptors for predicting its reactivity might include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as the nitro group is an electron-withdrawing group, and steric parameters that describe the bulkiness around the reaction center. Such a model could then be used to predict the reactivity of other nitroalkanes and to guide the design of new compounds with desired properties.

Advanced Analytical Techniques in the Research of 2 Ethyl 1 Nitrobutane

Chromatographic Methodologies for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are indispensable for separating 2-Ethyl-1-nitrobutane from reactants, byproducts, and impurities. This separation is fundamental for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. ajpaonline.comresearchgate.net In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. jmchemsci.com

This technique is highly effective for monitoring reaction progress by quantifying the decrease in reactants and the increase in this compound over time. It is also a primary tool for identifying byproducts and assessing the purity of the isolated product. thepharmajournal.com The mass spectrum of this compound would be characterized by a molecular ion peak and specific fragmentation patterns resulting from the loss of the nitro group and cleavage of the alkyl chain.

Table 1: Hypothetical GC-MS Data for Analysis of a this compound Synthesis Mixture This table presents representative data for illustrative purposes.

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification
1-Butene3.556, 41, 39Starting Material/Byproduct
This compound8.2131 (M+), 85, 57, 41Product
2-Ethyl-1-butanol7.5102, 84, 56, 43Potential Byproduct

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for analyzing less volatile or thermally unstable compounds that might be present in a reaction mixture. ejgm.co.uk For nitroalkanes, a reverse-phase HPLC method can be employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com

HPLC is an excellent method for the quantitative analysis of this compound. By creating a calibration curve from standards of known concentration, the precise amount of the compound in a sample can be determined by measuring its peak area. ejgm.co.uk This is critical for purity assessment and yield calculations. A patent for the production of related nitroalcohols demonstrates the use of HPLC to determine the conversion percentage and stereoisomer content during a reaction. google.com

Table 2: Example HPLC Method Parameters for Purity Analysis of this compound This table presents representative data for illustrative purposes.

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV Detector at 210 nm
Expected Retention Time~6.8 min

Hyphenated Techniques (e.g., GCxGC-MS) for Complex Mixture Deconvolution

For particularly complex reaction mixtures, where standard GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced resolving power. scispace.com This technique uses two different chromatographic columns in series. The effluent from the first column is collected in discrete fractions and then rapidly re-injected onto a second, shorter column with a different stationary phase for an additional separation step before entering the mass spectrometer. scispace.com This "hyphenated" or "orthogonal" separation is highly effective at separating co-eluting compounds, such as isomers or trace impurities, that would otherwise appear as a single peak in a one-dimensional chromatogram. nih.gov

Spectroscopic Approaches for Structural Elucidation and Mechanistic Studies (beyond basic identification)

While chromatography is excellent for separation and quantification, spectroscopy provides detailed information about molecular structure and bonding, which is essential for unambiguous compound identification and for studying reaction mechanisms.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., DOSY NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. weebly.comresearchgate.net While 1D NMR (¹H and ¹³C) provides initial structural information, advanced 2D NMR techniques are necessary for the complete and unambiguous assignment of this compound's structure. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. HMBC reveals longer-range couplings between protons and carbons (2-3 bonds away), which is critical for piecing together the complete molecular skeleton. nih.govnih.gov

DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which relate to their size and shape. ucsb.eduox.ac.uk This allows for the generation of separate NMR spectra for each component in a reaction mixture without prior physical separation. nih.gov DOSY is a powerful tool for in-situ reaction monitoring, making it possible to observe the consumption of reactants and the formation of products and intermediates in real-time. researchgate.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are estimated based on standard chemical shift ranges for alkyl and nitroalkane groups. orgchemboulder.com

Atom PositionNucleusPredicted Chemical Shift (ppm)Multiplicity
CH₂-NO₂¹H~4.3Doublet
CH-CH₂NO₂¹H~2.2Multiplet
CH₂-CH₃¹H~1.4Multiplet
CH₂-CH₃¹H~0.9Triplet
CH₂-NO₂¹³C~75-
CH-CH₂NO₂¹³C~40-
CH₂-CH₃¹³C~25-
CH₂-CH₃¹³C~11-

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. They are particularly useful for monitoring chemical reactions where a key functional group is introduced or transformed. In the synthesis of this compound, the appearance of the characteristic nitro group (-NO₂) vibrations would be a clear indicator of product formation.

Infrared (IR) Spectroscopy: Nitroalkanes exhibit two strong and distinct N-O stretching vibrations. orgchemboulder.com The asymmetric stretch appears in the range of 1600-1530 cm⁻¹, while the symmetric stretch is found between 1390-1300 cm⁻¹. blogspot.com The high polarity of the N-O bonds results in very intense IR absorption bands, making this technique highly sensitive for detecting the presence of the nitro group. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy, which measures light scattering, is complementary to IR. The symmetric stretch of the nitro group often gives a strong signal in the Raman spectrum. This technique can be advantageous for monitoring reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions. nsf.gov

By tracking the intensity of these specific vibrational bands, researchers can follow the conversion of a starting material (e.g., an alkyl halide) to the final nitroalkane product, providing valuable mechanistic insights into the functional group transformation.

Table 4: Characteristic Vibrational Frequencies for the Nitro Group in this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹) orgchemboulder.comorgchemboulder.comblogspot.comIntensity
Asymmetric NO₂ StretchIR1530 - 1600Strong
Symmetric NO₂ StretchIR1300 - 1390Medium-Strong
Symmetric NO₂ StretchRaman1300 - 1390Strong

Mass Spectrometry Techniques (e.g., High-Resolution MS, LIFDI-MS) for Intermediate Detection

The study of reaction mechanisms often hinges on the successful detection and characterization of transient intermediates. Mass spectrometry (MS) is a powerful tool for this purpose due to its high sensitivity and ability to identify species with low abundance. rsc.orgresearchgate.netnih.gov In the context of this compound reactions, such as its reduction to an amine or its use in C-C bond formation, advanced MS techniques are invaluable for identifying key intermediates.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the high mass accuracy necessary to determine the elemental composition of an unknown ion. This is crucial for distinguishing between intermediates that may have the same nominal mass but different chemical formulas. For instance, in the catalytic reduction of this compound, several intermediates like the corresponding nitroso and hydroxylamine (B1172632) species are proposed. HRMS can confirm the presence of these species by matching their experimentally measured exact mass to the calculated theoretical mass with a high degree of confidence (typically within 5 ppm).

Table 1: Potential Intermediates in the Reduction of this compound and Their Theoretical Masses This table illustrates how High-Resolution Mass Spectrometry can be used to identify potential reaction intermediates by providing their precise theoretical masses, which can then be compared against experimental data.

Compound NameChemical FormulaReaction StageTheoretical Exact Mass (m/z) of [M+H]⁺
This compoundC6H13NO2Reactant132.10191
2-Ethyl-1-nitrosobutaneC6H13NOIntermediate116.10700
N-(2-Ethylbutyl)hydroxylamineC6H15NOIntermediate118.12265
2-Ethylbutan-1-amineC6H15NProduct102.12773

Liquid Injection Field Desorption/Ionization Mass Spectrometry (LIFDI-MS): Many reaction intermediates are thermally labile, reactive, or volatile, making them difficult to analyze using conventional ionization techniques that can cause fragmentation. LIFDI-MS is a "soft" ionization method that is particularly well-suited for such sensitive species. nih.gov It involves applying a high electric field to a sample, causing ionization with minimal energy transfer to the molecule. linden-cms.de This process generates intact molecular ions with little to no fragmentation, providing unambiguous molecular weight information. linden-cms.de For studying reactions of this compound, LIFDI-MS could be employed to detect delicate intermediates that would otherwise decompose in the ion source of other mass spectrometers, thus offering a clearer picture of the reaction pathway. nih.govlinden-cms.de

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a high-quality single crystal of the compound is required. wikipedia.org The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be elucidated. libretexts.org

While a crystal structure specific to this compound is not publicly available, this technique remains the gold standard for its potential solid-state characterization. If suitable crystals were grown, X-ray crystallography could unambiguously confirm its molecular structure. Furthermore, it would reveal how the molecules pack in the crystal lattice and what types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) exist between them. This information is fundamental for understanding its physical properties and for computational modeling. Studies on related nitroalkane-enzyme complexes have successfully used this technique to determine the binding mode and orientation of the substrate within the active site, illustrating the power of this method. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound This table presents an example of the kind of data that would be obtained from an X-ray crystallographic analysis, defining the unit cell parameters and other key structural details of the crystal.

ParameterExample ValueDescription
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry group of the crystal.
a (Å)8.54Unit cell dimension.
b (Å)10.21Unit cell dimension.
c (Å)9.88Unit cell dimension.
β (°)95.6Unit cell angle.
Volume (ų)854.3Volume of the unit cell.
Z4Number of molecules in the unit cell.

Environmental and Green Chemistry Aspects in 2 Ethyl 1 Nitrobutane Research

Development of More Sustainable Synthetic Routes

The pursuit of sustainability in chemical synthesis is a cornerstone of green chemistry. For 2-Ethyl-1-nitrobutane, this involves reimagining traditional synthetic pathways to improve efficiency and reduce environmental impact.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. scranton.edu

A traditional method for synthesizing primary nitroalkanes like this compound involves the reaction of an alkyl halide (e.g., 1-bromo-2-ethylbutane) with a nitrite (B80452) salt, such as sodium nitrite.

Reaction: CH₃CH₂CH(CH₂CH₃)CH₂Br + NaNO₂ → CH₃CH₂CH(CH₂CH₃)CH₂NO₂ + NaBr

While effective, this substitution reaction has a suboptimal atom economy as it generates a stoichiometric amount of a salt byproduct (sodium bromide). The calculation of the theoretical atom economy for this reaction highlights this inefficiency.

Interactive Data Table: Theoretical Atom Economy of this compound Synthesis via Nucleophilic Substitution

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )ByproductMolecular Weight ( g/mol )% Atom Economy
1-Bromo-2-ethylbutane165.07This compound131.17Sodium Bromide102.8956.1%
Sodium Nitrite69.00

Note: Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

In contrast, addition reactions, such as the conjugate addition (Michael reaction) of a nitroalkane to an activated alkene, can offer a higher atom economy. organic-chemistry.org For instance, the synthesis of a precursor to this compound could potentially be designed through a pathway with a higher atom economy. The Henry reaction (nitroaldol reaction), another classic C-C bond-forming reaction, is also a key method for synthesizing nitro-alcohols which can be further converted to nitroalkanes. organic-chemistry.orgwikipedia.org The efficiency of these reactions is a central focus in green chemistry, aiming to minimize waste at its source. jocpr.com

The choice of solvents and the origin of starting materials are critical considerations in green chemistry. gaspublishers.com Traditional organic syntheses often employ volatile and toxic organic solvents, which contribute significantly to pollution. researchgate.net Research is increasingly focused on the use of benign or "green" solvents that are less hazardous to human health and the environment. researchgate.net

For the synthesis of nitroalkanes, including this compound, alternative solvents are being explored.

Interactive Data Table: Examples of Green Solvents in Organic Synthesis

Solvent TypeExamplesProperties and Advantages
Water H₂OAbundant, non-toxic, non-flammable. researchgate.net
Supercritical Fluids Supercritical CO₂Non-toxic, non-flammable, easily removable. ijcps.org
Ionic Liquids e.g., Imidazolium (B1220033) saltsLow volatility, high thermal stability. ijcps.org
Bio-derived Solvents Ethanol, Cyrene, 2-MethyltetrahydrofuranDerived from renewable resources, often biodegradable. gaspublishers.com

The use of renewable feedstocks is another key aspect of sustainable synthesis. nih.gov Biomass, which includes materials like lignocellulose, sugars, and vegetable oils, can be converted into platform chemicals that serve as starting materials for a wide range of chemical products. greenchemistry-toolkit.org The development of biorefineries allows for the processing of these biological feedstocks into valuable chemicals. nih.gov For a compound like this compound, this could involve the production of the carbon backbone from bio-derived alcohols or aldehydes.

Catalysis for Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and recyclability. rsc.org This simplifies product purification and reduces waste from catalyst separation processes. In the context of nitroalkane synthesis, heterogeneous catalysts have been developed for key reactions like the Henry reaction. mdpi.com

For example, a calcium vanadate (B1173111) apatite has been shown to act as a high-performance heterogeneous base catalyst for various carbon-carbon bond-forming reactions in aqueous media, with no leaching of the metal detected and the ability to be readily recycled. A variety of solid catalysts have been efficiently used in reactions involving nitroalkanes, often allowing the reactions to be performed more efficiently, with high purity, improved yields, and sometimes without the need for a solvent. researchgate.net

Interactive Data Table: Examples of Heterogeneous Catalysts in Nitroalkane Reactions

Catalyst TypeReactionAdvantages
Ambersep 900 OHHenry ReactionReusable, solvent-free conditions. researchgate.net
Calcium Vanadate ApatiteMichael and Aldol ReactionsHigh performance in aqueous media, recyclable. organic-chemistry.org
N,N'-Dioxide-Copper(I) ComplexesAsymmetric Henry ReactionHigh enantioselectivity, mild conditions. acs.orgacs.org

The development of such catalysts is crucial for the sustainable synthesis of compounds like this compound, as it aligns with the principles of waste reduction and increased process efficiency.

Biocatalysis, the use of enzymes as catalysts, offers unparalleled selectivity and operates under mild, aqueous conditions. nih.gov Enzymes are also derived from renewable resources and are biodegradable. The application of biocatalysis in the synthesis and transformation of nitroalkanes is a growing area of research.

Enzymes have been engineered to catalyze C-C bond formation using nitroalkanes as nucleophilic substrates. nih.gov For instance, variants of the β-subunit of tryptophan synthase can accept a wide range of nitroalkanes to form noncanonical amino acids. Furthermore, flavin-dependent 'ene'-reductases have been engineered to catalyze the asymmetric C-alkylation of nitroalkanes, providing a route to chiral tertiary nitroalkanes. nih.gov

Enzymes known as nitroreductases can catalyze the reduction of nitro compounds to their corresponding amines. researchgate.net While much of the research has focused on nitroaromatic compounds, the principles are applicable to aliphatic nitro compounds as well. This enzymatic transformation provides a green alternative to traditional chemical reduction methods which often use harsh reagents. wikipedia.orgnih.gov

Degradation Pathways in Environmental Matrices (Academic Perspective)

Research on the biodegradation of nitroaromatic compounds has revealed several microbial strategies for their transformation. nih.govnih.gov While aliphatic nitro compounds have been studied to a lesser extent, some general degradation principles can be inferred. The nitro group is electron-withdrawing, which can make the compound resistant to oxidative degradation. nih.gov

Microbial degradation of nitro compounds can occur under both aerobic and anaerobic conditions. nih.gov A common initial step is the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. researchgate.net A variety of bacteria have been shown to be capable of reducing the nitro group. nih.gov Some microorganisms can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy, leading to their complete mineralization. nih.gov

The degradation of aliphatic nitro compounds in the environment is a complex process that can involve both biotic and abiotic pathways. epa.gov From an academic standpoint, further research is needed to elucidate the specific microorganisms and enzymatic pathways involved in the degradation of this compound and similar aliphatic nitro compounds. This knowledge is crucial for predicting their environmental persistence and for developing potential bioremediation strategies. nih.gov

Abiotic Degradation Mechanisms

The environmental fate of this compound, in the absence of biological activity, is dictated by abiotic degradation processes. These mechanisms, primarily hydrolysis and photolysis, are crucial in determining the persistence and transformation of the compound in various environmental compartments. While specific research on this compound is limited, an understanding of its abiotic degradation can be inferred from the known behavior of other primary aliphatic nitroalkanes.

Hydrolysis:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For primary nitroalkanes like this compound, this process is generally slow under neutral environmental pH conditions but can be accelerated in the presence of strong acids or bases. scienceinfo.comhansrajcollege.ac.in Under acidic conditions, primary nitroalkanes can be hydrolyzed to a carboxylic acid and hydroxylamine (B1172632). scienceinfo.comnowgonggirlscollege.co.in In the case of this compound, this would theoretically yield 2-ethylbutanoic acid and a hydroxylamine salt. Conversely, in alkaline solutions, the initial step involves the formation of a nitronate salt, which can then be further transformed. lkouniv.ac.indspaces.org The rate of hydrolysis is also dependent on temperature, with higher temperatures generally leading to faster degradation. nih.gov

Photodegradation:

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. wikipedia.org This process can be a significant pathway for the degradation of organic compounds in the atmosphere and surface waters. The photodegradation of nitroalkanes can proceed through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species like hydroxyl radicals. wikipedia.org These reactive species can then attack the this compound molecule, initiating its breakdown. The specific products of photodegradation can be diverse and depend on environmental conditions such as the presence of oxygen and other chemical species.

Interactive Data Table: Potential Abiotic Degradation of this compound

Degradation MechanismDescriptionPotential ProductsInfluencing Factors
Hydrolysis Cleavage of the C-N bond by water.2-Ethylbutanoic acid, HydroxylaminepH, Temperature
Photodegradation Breakdown by UV radiation.Various smaller organic molecules, CO2, H2OLight intensity, Presence of photosensitizers

Biodegradation Pathways and Biotransformations

The biodegradation of this compound involves the metabolic action of microorganisms, which can utilize the compound as a source of carbon, nitrogen, and energy. This process is a key component of its environmental remediation. The biotransformation of aliphatic nitro compounds has been studied in various microorganisms, and these findings provide a framework for understanding the potential metabolic fate of this compound.

Enzymatic Degradation:

Several enzymes capable of degrading nitroalkanes have been identified in bacteria and fungi. Two of the most well-characterized are nitroalkane oxidase and 2-nitropropane (B154153) dioxygenase. nih.govnih.govwikipedia.orgwikipedia.org

Nitroalkane Oxidase: This flavoprotein, found in fungi such as Fusarium oxysporum, catalyzes the oxidation of primary and secondary nitroalkanes to their corresponding aldehydes or ketones, with the production of nitrite and hydrogen peroxide. wikipedia.orgacs.org It is likely that nitroalkane oxidase can act on this compound, converting it to 2-ethylbutanal (B1361351). The catalytic mechanism involves the abstraction of a proton from the α-carbon of the nitroalkane. acs.org

2-Nitropropane Dioxygenase: This enzyme, found in various yeasts and bacteria, also catalyzes the oxidative denitrification of nitroalkanes. wikipedia.orgcore.ac.uknih.gov While its name suggests a specificity for 2-nitropropane, it has been shown to have broad substrate specificity and can oxidize other primary nitroalkanes. core.ac.uk The reaction with this compound would also be expected to yield 2-ethylbutanal and nitrite.

Reductive Pathways:

In addition to oxidative degradation, reductive pathways for the biotransformation of nitro compounds exist, particularly under anaerobic or anoxic conditions. nih.gov Nitroreductases are a class of enzymes that can reduce the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. researchgate.net This would transform this compound into 2-ethyl-1-butanamine. This process has been observed in a variety of bacteria. nih.gov

Microbial Transformation:

A range of microorganisms have demonstrated the ability to degrade nitroalkanes. For instance, various species of Pseudomonas and Rhodococcus are known for their metabolic versatility and capacity to break down xenobiotic compounds, including aliphatic nitriles which share some structural similarities. nih.gov Fungi, particularly those that produce lignin-degrading enzymes, can also co-metabolically degrade a wide array of persistent organic pollutants. nih.govepa.govmdpi.com

Interactive Data Table: Potential Biodegradation Pathways of this compound

PathwayKey EnzymesMicroorganism TypePrimary Products
Oxidative Denitrification Nitroalkane Oxidase, 2-Nitropropane DioxygenaseFungi, Bacteria, Yeast2-Ethylbutanal, Nitrite
Reductive Pathway NitroreductasesBacteria2-Ethyl-1-butanamine

Future Research Directions and Emerging Paradigms for 2 Ethyl 1 Nitrobutane

Unexplored Reactivity and Novel Transformations

The core value of a chemical building block lies in its versatile reactivity. For 2-ethyl-1-nitrobutane, future research will likely focus on moving beyond standard Henry and Michael reactions to explore more complex and stereocontrolled transformations. The steric hindrance provided by the 2-ethyl group, which can influence reaction kinetics and selectivity, makes it a valuable substrate for developing new synthetic methods. advancionsciences.com

A primary area of investigation is the development of asymmetric transformations. While organocatalysis has been successfully applied to the conjugate addition of simple nitroalkanes, achieving high enantioselectivity with sterically hindered substrates like this compound remains a challenge. Future work could explore novel chiral catalysts—such as prolinol ethers or thiourea-based organocatalysts—designed specifically to accommodate branched nucleophiles.

Furthermore, the nitro group itself is a synthetic linchpin, capable of being converted into a wide array of other functionalities. nbchao.com Research into novel transformations of the nitro group in a branched scaffold is a promising frontier. This includes developing milder and more selective conditions for the Nef reaction (conversion to a carbonyl) or for its complete reduction to a primary amine, which would provide access to sterically hindered chiral amines. nbchao.comrsc.org Additionally, transformations into less common functional groups, such as oximes or hydroxamic acids, under neutral conditions could expand the synthetic utility of this compound derivatives. advancionsciences.comnih.gov

Reaction TypePotential Reagents/ConditionsExpected Product ClassResearch Goal
Asymmetric Michael AdditionChiral organocatalysts (e.g., diarylprolinol ethers), α,β-unsaturated aldehydes/ketonesEnantioenriched γ-nitro ketones/aldehydesAccess to stereodefined building blocks for complex molecule synthesis.
Dual Photoredox/Metal Catalyzed C-H FunctionalizationIridium or Ruthenium photoredox catalyst, Nickel co-catalyst, alkyl halidesα-Substituted branched nitroalkanesDirect functionalization of the α-carbon without pre-activation. rsc.org
Biocatalytic DerivatizationEngineered Nitroalkane Oxidase (NAO) or Tryptophan Synthase (TrpB) variantsChiral noncanonical amino acids or other functionalized molecules. nih.govGreen and highly selective synthesis of high-value compounds.
Umpolung ReactivityLewis acid activation, various nucleophiles (C, N, S)α-Functionalized oximesExploring non-classical reactivity patterns of the nitro group. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical reactions from laboratory-scale discovery to practical application hinges on process efficiency, safety, and scalability. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers significant advantages for nitroalkane chemistry. acs.org Reactions involving nitroalkanes can be highly exothermic, and the superior heat and mass transfer of microreactors allows for precise temperature control, minimizing side reactions and improving safety, especially during nitration processes. acs.orglibretexts.org

Future research should focus on adapting the synthesis and subsequent transformations of this compound to continuous flow systems. This would enable the safe handling of potentially energetic intermediates and allow access to reaction conditions (e.g., high pressure or temperature) that are difficult to achieve in batch processing. researchgate.net For instance, the generation of nitronate anions using strong bases and their immediate reaction with electrophiles can be precisely controlled in a flow setup, minimizing degradation and improving yields. nih.gov

Coupling flow reactors with automated synthesis platforms represents a paradigm shift in chemical research. wikipedia.org An automated system could systematically vary reaction parameters (temperature, residence time, reagent stoichiometry) to rapidly optimize conditions for reactions involving this compound. coatingsworld.com This high-throughput experimentation would accelerate the discovery of novel reactivity and the development of robust synthetic protocols.

ParameterBatch ProcessingFlow Chemistry
Heat TransferLimited by surface-area-to-volume ratio; risk of thermal runaways.Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. acs.org
SafetyLarge quantities of potentially hazardous reagents/intermediates are present at once.Only small volumes are in the reactor at any given time, minimizing risk. libretexts.org
ScalabilityOften requires re-optimization; heat/mass transfer issues can arise.Scalable by running the system for longer periods ("scaling out") with better reproducibility. acs.org
Reaction ControlMixing and temperature gradients can lead to reduced selectivity.Precise control over residence time, mixing, and temperature leads to higher selectivity and yields. nih.gov

Applications in Materials Science (non-explosive, non-propellant)

While nitro-containing compounds are famously used in energetic materials, their utility in non-explosive materials science is a rapidly emerging field. mdpi.com The electron-withdrawing nature and versatile reactivity of the nitro group make nitroalkanes like this compound valuable precursors for functional materials. wikipedia.org

One promising avenue is in polymer chemistry. The nitroalkane moiety can act as a precursor to other functional groups that can initiate polymerization or be incorporated into a polymer backbone. For example, a nitroalkane can be used as an initiator for the ring-opening polymerization of lactones to form polyesters. rsc.org The terminal nitro group can then be converted to a highly reactive nitrile N-oxide, which can undergo "click" reactions to form complex polymer architectures like star polymers. rsc.org The branched structure of this compound could influence the physical properties (e.g., glass transition temperature, solubility) of the resulting polymers.

Furthermore, nitro-compounds are used in the formulation of specialty coatings and paints, such as nitrocellulose lacquers, where they contribute to durability and adhesion. nbchao.comnoaa.gov Derivatives of this compound could be explored as novel additives or monomers for creating polymers used in surface coatings, potentially enhancing properties like corrosion resistance or thermal stability. The conversion of the nitro group to an amine or ketone also provides a chemical handle for cross-linking polymer chains. rsc.org

Development of Advanced Catalytic Systems for this compound Chemistry

Catalysis is central to modern organic synthesis, and developing catalysts that can effectively handle sterically demanding substrates like this compound is a key research objective. Future progress will rely on innovations across metal catalysis, organocatalysis, and biocatalysis.

A landmark development has been the use of dual photoredox and nickel catalysis to achieve the alkylation of secondary nitroalkanes to form tertiary ones—a transformation previously deemed highly challenging due to steric hindrance. rsc.org This methodology could be extended to the derivatives of this compound, enabling the construction of quaternary carbon centers. Further research into other transition-metal-catalyzed cross-coupling reactions will undoubtedly expand the toolkit for functionalizing branched nitroalkanes. advancionsciences.com

In parallel, the use of solid catalysts, such as modified zeolites or metal oxides, offers a green and efficient alternative for key C-C bond-forming reactions like the Henry and Michael reactions. youtube.com These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for reuse. Designing solid catalysts with pore structures tailored to accommodate branched substrates like this compound is a significant engineering challenge and research opportunity.

Finally, biocatalysis presents an avenue for unparalleled selectivity. The enzyme nitroalkane oxidase (NAO), for example, catalyzes the oxidation of nitroalkanes with high efficiency. mdpi.comwikipedia.org Through directed evolution, it may be possible to engineer NAO variants with altered substrate specificity to accept this compound and its derivatives, enabling green routes to valuable chiral products.

Catalyst TypeExample ReactionAdvantages for this compound Chemistry
Dual Photoredox/NickelAlkylation of secondary nitroalkanes with alkyl iodides. rsc.orgOvercomes steric barriers to form highly substituted products; proceeds under mild, air-tolerant conditions.
Solid Acid/Base CatalystsHenry and Michael reactions. youtube.comEnhanced efficiency, high purity, reusability, and potential for solvent-free conditions.
Enzymes (e.g., NAO)Oxidation of nitroalkanes; C-C bond formation. nih.govmdpi.comExceptional stereo- and regioselectivity; operates in aqueous media under mild conditions.
Chiral OrganocatalystsAsymmetric conjugate additions.Metal-free synthesis of enantiomerically enriched products; tunable catalyst structure.

Synergistic Experimental and Computational Research Approaches

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating discovery. noaa.gov For a molecule like this compound, computational modeling can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms, thereby guiding experimental design and saving significant time and resources.

Quantum mechanics (QM) and density functional theory (DFT) calculations can be used to predict the transition state energies of potential reactions, allowing researchers to assess the feasibility of a proposed transformation before entering the lab. For example, modeling the interaction of this compound's nitronate anion with a chiral catalyst could help rationalize observed stereoselectivities or predict which catalyst is most likely to succeed. noaa.gov

Combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. wikipedia.org Such an approach could be used to model how this compound fits into the active site of an enzyme like NAO, revealing the specific interactions responsible for catalysis and suggesting mutations that could enhance its activity or alter its substrate scope. mdpi.comwikipedia.org This in silico guidance can drastically reduce the experimental effort required for enzyme engineering. This synergistic approach transforms chemical research from a trial-and-error process into a more predictive, design-oriented science.

Expanding the Library of Branched Nitroalkane Scaffolds for Research Purposes

While this compound is a valuable model compound, a systematic understanding of structure-property relationships requires access to a diverse library of related molecules. The concept of "scaffold diversification," which has proven powerful in the development of protein binders and drug-like molecules, can be applied to nitroalkane chemistry. Future synthetic efforts should be directed toward creating a curated library of branched nitroalkanes.

This library would include systematic variations on the this compound framework. Modifications could include:

Altering the chain length: Exploring analogs like 2-ethyl-1-nitropropane or 2-ethyl-1-nitropentane.

Varying the branching: Synthesizing isomers such as 2-propyl-1-nitropropane or introducing branching at other positions.

Incorporating other functional groups: Preparing derivatives that contain hydroxyl, ester, or halogen functionalities at positions distal to the nitro group.

The creation of such a library would be enabled by robust synthetic methods, including modern catalytic C-C bond-forming reactions. nbchao.com Screening this library in various applications—from catalysis to materials science—would provide invaluable data, allowing researchers to build predictive models that correlate molecular structure with functional outcomes. This strategic expansion of chemical space is essential for moving beyond single-compound studies and unlocking the broader potential of branched nitroalkanes.

Scaffold BaseModification TypeExample StructurePotential Research Application
This compoundChain Length Variation2-Ethyl-1-nitropentaneStudying the effect of hydrophobicity on polymer properties.
This compoundBranching Isomerism3-Methyl-1-nitropentaneInvestigating steric effects in asymmetric catalysis.
This compoundDistal Functionalization4-Hydroxy-2-ethyl-1-nitrobutaneUse as a bifunctional monomer in step-growth polymerization.
This compoundFluorination2-(1-Fluoroethyl)-1-nitrobutaneExploring applications in medicinal chemistry or functional materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethyl-1-nitrobutane in laboratory settings?

  • Methodology : Synthesis typically involves nitroalkylation reactions, such as the condensation of nitroalkanes with aldehydes/ketones under acidic or basic conditions. Key steps include:

  • Precursor selection : Use 1-nitrobutane and ethyl halides or alcohols as starting materials.
  • Reaction optimization : Adjust temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., KNO₃ or phase-transfer catalysts).
  • Purification : Employ fractional distillation or column chromatography to isolate the product.
  • Characterization : Validate purity via GC-MS, and confirm structure using ¹H/¹³C NMR (e.g., nitro group signals at ~350–400 cm⁻¹ in IR) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • ¹H/¹³C NMR : Identify alkyl chain environments (δ 0.8–2.5 ppm for CH₃/CH₂ groups) and nitro group proximity effects.
  • IR spectroscopy : Confirm nitro (N-O) stretches (~1540–1370 cm⁻¹).
  • Mass spectrometry : Use EI-MS to detect molecular ion peaks (m/z ≈ 131 for C₆H₁₁NO₂) and fragmentation patterns.
  • Data interpretation : Cross-reference spectral libraries and computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound given limited toxicological data?

  • Methodology :

  • Precautionary measures : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact per GHS guidelines (e.g., P261/P262 statements) .
  • Risk assessment : Conduct acute toxicity assays (e.g., LD₅₀ in rodent models) and monitor for nitro compound-specific hazards (e.g., mutagenicity via Ames test) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

  • Methodology :

  • Comparative analysis : Replicate experiments under standardized conditions (e.g., bomb calorimetry for ΔHf).
  • Computational validation : Use Gaussian or ORCA for DFT calculations to predict thermodynamic parameters and compare with experimental data.
  • Error source evaluation : Assess instrument calibration, sample purity, and environmental controls (e.g., humidity) .

Q. What mechanistic insights can be gained from studying the nitro group's reactivity in this compound under varying pH conditions?

  • Methodology :

  • Kinetic studies : Monitor hydrolysis rates via UV-Vis or HPLC under acidic (H₂SO₄), neutral, and basic (NaOH) conditions.
  • Intermediate detection : Use trapping agents (e.g., DMPO for radical intermediates) or in-situ FTIR for nitro-to-nitrite conversion.
  • Theoretical modeling : Apply Marcus theory or transition-state modeling to explain pH-dependent pathways .

Q. How should a controlled experiment be designed to investigate solvent effects on the stability of this compound?

  • Methodology :

  • Variables : Test solvents of varying polarity (e.g., hexane, ethanol, water) and temperatures (25–60°C).
  • Controls : Include inert atmospheres (N₂) to isolate solvent-specific degradation.
  • Stability metrics : Quantify decomposition via GC-MS at timed intervals and calculate rate constants.
  • Statistical rigor : Use ANOVA to compare solvent groups and assess significance (p < 0.05) .

Q. What statistical approaches are appropriate for analyzing kinetic data from decomposition studies of this compound?

  • Methodology :

  • Regression models : Fit time-series data to first/second-order kinetics using nonlinear regression (e.g., OriginLab).
  • Uncertainty quantification : Calculate confidence intervals for rate constants via bootstrapping or Monte Carlo simulations.
  • Sensitivity analysis : Identify experimental parameters (e.g., temperature fluctuations) with the highest impact on model accuracy .

Data Contradiction and Interpretation

Q. How should researchers address discrepancies between experimental and computational NMR data for this compound?

  • Methodology :

  • Experimental validation : Ensure sample purity (≥95% by GC) and solvent deuterization (e.g., CDCl₃).
  • Computational refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (e.g., PCM) in DFT simulations.
  • Error analysis : Compare chemical shift deviations (>0.5 ppm) to identify conformational or electronic mismatches .

Ethical and Reporting Standards

Q. How can researchers ensure transparency when reporting inconclusive or conflicting results in studies on this compound?

  • Methodology :

  • Full disclosure : Publish raw data (e.g., in appendices) and detail instrument settings (e.g., NMR pulse sequences).
  • Conflict analysis : Use contradiction matrices (e.g., TRIZ) to categorize technical vs. methodological conflicts .
  • Peer review : Submit to journals mandating open-data policies (e.g., ACS, RSC) .

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Feasible Synthetic Routes

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2-Ethyl-1-nitrobutane

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